![molecular formula C20H17N5O4S B2537500 2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-pyridyl)-4-pyrimidinol CAS No. 1021229-71-9](/img/structure/B2537500.png)
2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-pyridyl)-4-pyrimidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-pyridyl)-4-pyrimidinol” is a complex organic molecule. It contains several functional groups, including a 2,4-dimethoxyphenyl group, a 1,2,4-oxadiazole ring, a sulfanyl group, a pyridyl group, and a pyrimidinol group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,4-oxadiazole ring and the pyrimidinol group would likely contribute to the rigidity of the molecule, while the sulfanyl group could potentially participate in hydrogen bonding interactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The 1,2,4-oxadiazole ring is generally quite stable, but could potentially be opened under certain conditions. The pyrimidinol group could potentially undergo reactions at the hydroxyl group, such as esterification or etherification .Physical And Chemical Properties Analysis
Based on its structure, this compound is likely to be a solid at room temperature. It contains several polar functional groups, which would likely make it soluble in polar solvents .科学的研究の応用
Biological Activities of Oxadiazole Derivatives
The research into oxadiazole derivatives, such as 2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-pyridyl)-4-pyrimidinol, has demonstrated a wide array of biological activities. Oxadiazoles, particularly the 1,3,4-oxadiazole derivatives, play a crucial role in the development of new therapeutic agents. These compounds exhibit significant antimicrobial, anticancer, anti-inflammatory, and other medicinal properties due to their unique structural features allowing effective binding with various enzymes and receptors in biological systems. The versatility of the oxadiazole ring has made it a focal point for synthesizing more active and less toxic medicinal agents, contributing extensively to the field of medicinal chemistry and drug development (Jalhan, S., Singh, S., Saini, R., Sethi, N. S., Jain, U., 2017); (Verma, G., Khan, M. F., Akhtar, W., Alam, M., Akhter, M., Shaquiquzzaman, M., 2019).
Synthesis and Application Potential
The synthesis of 2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-pyridyl)-4-pyrimidinol and its derivatives has been a subject of interest due to its potential application in various fields beyond medicinal chemistry. These compounds have been explored for their utility in optoelectronic materials, showcasing the capability of the oxadiazole core in the development of luminescent small molecules and chelate compounds for electronic devices and sensors. Such applications underline the structural versatility and functional adaptability of oxadiazole derivatives, making them valuable in both pharmacological and material science research (Boča, M., Jameson, R., Linert, W., 2011); (Parmar, M. P., Vala, R. M., Patel, H., 2023).
Future Directions in Drug Development
The exploration of oxadiazole derivatives, particularly focusing on the specific compound , represents a promising avenue for the development of novel therapeutic agents. The structural features of oxadiazoles, including the ability to form stable and effective bonds with biological targets, underscore their potential in designing drugs with improved efficacy and reduced toxicity. Ongoing research into the synthesis strategies, biological activities, and application potentials of these compounds is essential for unlocking new therapeutic possibilities and enhancing our understanding of their role in drug development and beyond (Asif, M., 2014).
将来の方向性
特性
IUPAC Name |
2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-pyridin-2-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4S/c1-27-12-6-7-13(16(9-12)28-2)19-24-18(29-25-19)11-30-20-22-15(10-17(26)23-20)14-5-3-4-8-21-14/h3-10H,11H2,1-2H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPZCLANABXIMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=CC=N4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-2-yl)pyrimidin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

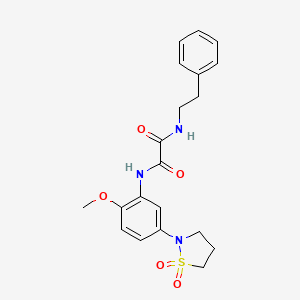
![N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2537419.png)
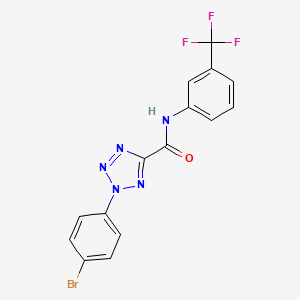

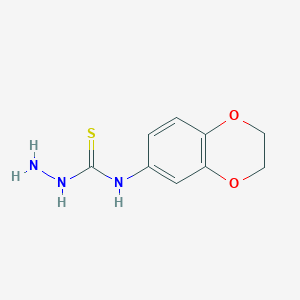
![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pentanamide](/img/structure/B2537426.png)
![Tert-butyl N-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]azetidin-3-yl]carbamate](/img/structure/B2537428.png)


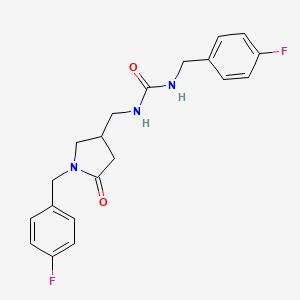
![N'-[(1E)-{4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B2537435.png)
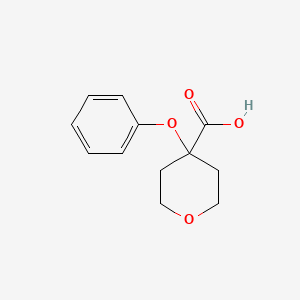
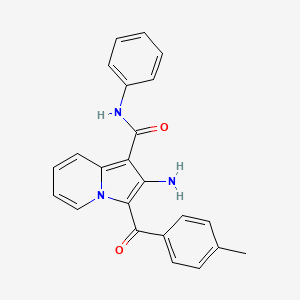
![N-(3-chlorophenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2537440.png)